molecular formula C8H11N B077756 3-Ethyl-2-methylpyridine CAS No. 14159-59-2

3-Ethyl-2-methylpyridine

Cat. No. B077756
CAS RN: 14159-59-2
M. Wt: 121.18 g/mol
InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

First, 2-methyl-3-((trimethylsilyl)ethynyl)pyridine (22.6 g, 119 mmol) was dissolved in tetrahydrofuran (dehydrated)(200 ml). To the mixture, tetrabutyl ammonium fluoride (1N tetrahydrofuran solution) (150 ml, 150 mmol) was added. The mixture was stirred at room temperature for one hour. The reaction mixture was partitioned by ethyl acetate and a saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed twice with a saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and distilled by a rotary evaporator. To the obtained fraction, 10% palladium/carbon (900 mg) was added and stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction mixture was filtrated through anhydrous magnesium sulfate and cerite. To the filtrate, 10% palladium/carbon (810 mg) was added and the mixture was stirred in a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtrated through anhydrous magnesium sulfate and celite and thereafter the filtrate was concentrated to obtain the title compound (7.25 g, yield: 51.1%) as a colorless oil.
Name
2-methyl-3-((trimethylsilyl)ethynyl)pyridine
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
51.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#[C:9][Si](C)(C)C)=[CH:6][CH:5]=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH2:8]([C:7]1[C:2]([CH3:1])=[N:3][CH:4]=[CH:5][CH:6]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
2-methyl-3-((trimethylsilyl)ethynyl)pyridine
Quantity
22.6 g
Type
reactant
Smiles
CC1=NC=CC=C1C#C[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned by ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed twice with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled by a rotary evaporator
ADDITION
Type
ADDITION
Details
To the obtained fraction, 10% palladium/carbon (900 mg) was added
STIRRING
Type
STIRRING
Details
stirred in a hydrogen atmosphere at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
To the filtrate, 10% palladium/carbon (810 mg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred in a hydrogen atmosphere at room temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through anhydrous magnesium sulfate and celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 51.1%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.